
Acephate-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acephate-d6 is a deuterium-labeled analog of Acephate, an organophosphate insecticide. It is primarily used in scientific research to study the behavior and metabolism of Acephate in various environments. The deuterium labeling allows for more precise tracking and analysis in experimental settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acephate-d6 involves the incorporation of deuterium atoms into the Acephate molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in Acephate with deuterium atoms using deuterated reagents under specific conditions.
Direct Synthesis: This involves the direct synthesis of Acephate using deuterated starting materials. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Acephate are subjected to deuterium exchange reactions using deuterated reagents.
Purification: The resulting product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
Acephate-d6 undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce deuterated methamidophos, a more potent insecticide.
Oxidation: Oxidative reactions can convert this compound into other deuterated metabolites.
Substitution: Substitution reactions can occur, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.
Major Products Formed
Deuterated Methamidophos: Formed through hydrolysis.
Deuterated Oxidized Metabolites: Formed through oxidation reactions.
Substituted Deuterated Compounds: Formed through substitution reactions.
Applications De Recherche Scientifique
Acephate-d6 is widely used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Some applications include:
Environmental Studies: Used to study the environmental fate and transport of Acephate.
Toxicology: Helps in understanding the toxicological effects and metabolism of Acephate in various organisms.
Agricultural Research: Used to study the efficacy and degradation of Acephate in agricultural settings.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying Acephate residues.
Mécanisme D'action
Acephate-d6, like Acephate, exerts its effects by inhibiting acetylcholinesterase, an enzyme essential for nerve function The inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of the target insect
Comparaison Avec Des Composés Similaires
Similar Compounds
Acephate: The non-labeled version of Acephate.
Methamidophos: A metabolite of Acephate with similar insecticidal properties.
Other Organophosphates: Compounds such as chlorpyrifos and malathion, which also inhibit acetylcholinesterase.
Uniqueness
Acephate-d6 is unique due to its deuterium labeling, which allows for more precise analytical studies. This labeling makes it particularly valuable in research settings where tracking and quantification of the compound are essential.
Propriétés
Formule moléculaire |
C4H10NO3PS |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
N-[trideuteriomethoxy(trideuteriomethylsulfanyl)phosphoryl]acetamide |
InChI |
InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i2D3,3D3 |
Clé InChI |
YASYVMFAVPKPKE-XERRXZQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OP(=O)(NC(=O)C)SC([2H])([2H])[2H] |
SMILES canonique |
CC(=O)NP(=O)(OC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)



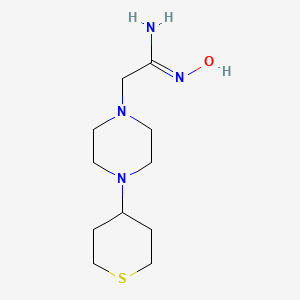
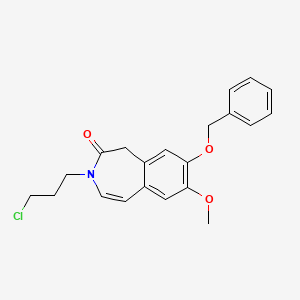

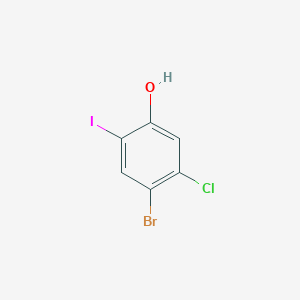
![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)

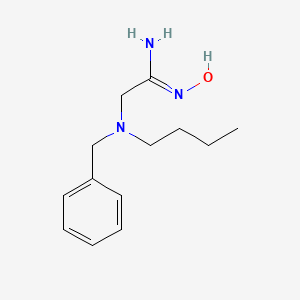
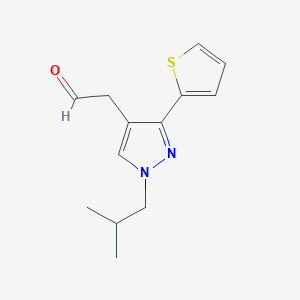
![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
